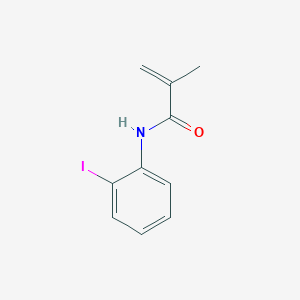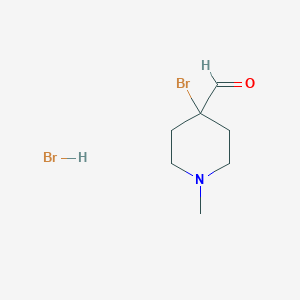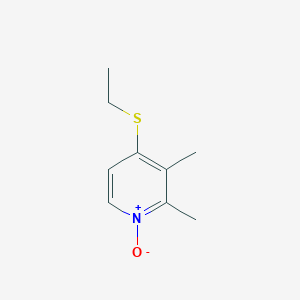
3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its long alkyl chains (dodecyl groups) and a dimethylamino group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of dodecylamine with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the triazole ring. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with different functional groups.
科学的研究の応用
3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long alkyl chains and triazole ring enable it to bind to hydrophobic pockets in proteins, potentially inhibiting their activity. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazol-4-amine: Lacks the long alkyl chains, making it less hydrophobic.
3,5-Didodecyl-4H-1,2,4-triazol-4-amine: Similar structure but without the dimethylamino group.
N,N-Dimethyl-4H-1,2,4-triazol-4-amine: Lacks the long alkyl chains, affecting its solubility and binding properties.
Uniqueness
3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine is unique due to its combination of long alkyl chains and a dimethylamino group, which confer distinct hydrophobic and electronic properties. These features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
105960-23-4 |
|---|---|
分子式 |
C28H56N4 |
分子量 |
448.8 g/mol |
IUPAC名 |
3,5-didodecyl-N,N-dimethyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C28H56N4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28(32(27)31(3)4)26-24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3 |
InChIキー |
HPGUYCYVLCODQM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=NN=C(N1N(C)C)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


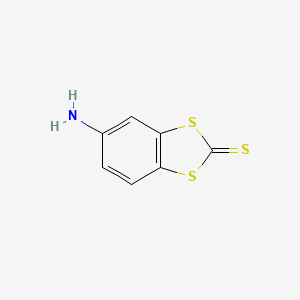

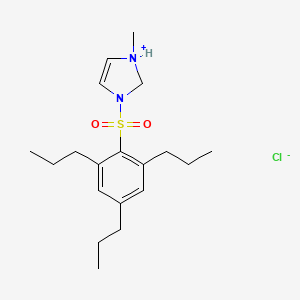
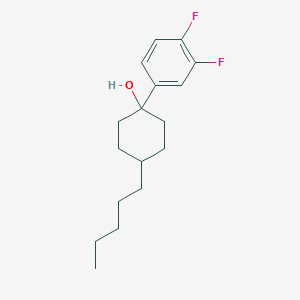
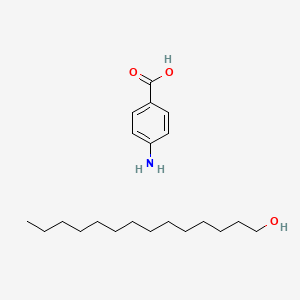
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)



